![molecular formula C11H21N3O B1418610 N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide CAS No. 1153458-23-1](/img/structure/B1418610.png)
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
Overview
Description
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol . This compound is characterized by the presence of a piperazine ring attached to an ethyl chain, which is further connected to a cyclobutanecarboxamide group . It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-(piperazin-1-yl)ethanamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production. Purification of the final product is achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide may act as inhibitors of fatty acid synthase (FASN), which plays a crucial role in cancer cell proliferation. FASN inhibitors have shown promise in modulating the growth of cancer cell lines, suggesting that this compound could be developed for cancer treatment .
Neurological Disorders
The compound's structural similarities to other piperazine derivatives suggest potential applications in treating psychiatric disorders. Studies have indicated that piperazine derivatives can interact with serotonin and dopamine receptors, which are critical in managing conditions such as anxiety and depression. Preliminary investigations into the binding affinities of this compound to these receptors may reveal its efficacy as an anxiolytic or antipsychotic agent.
Antimicrobial Properties
There is emerging evidence that compounds similar to this compound exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents, addressing the growing concern over antibiotic resistance.
Mechanism of Action
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
- N-[2-(piperazin-1-yl)ethyl]cyclohexanecarboxamide
- N-[2-(piperazin-1-yl)ethyl]cycloheptanecarboxamide
Uniqueness
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules . Compared to similar compounds with larger ring sizes, the cyclobutane ring provides a distinct conformational constraint, affecting the compound’s overall behavior in chemical and biological systems .
Biological Activity
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a cyclic amide that has garnered attention in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a cyclobutane ring and a piperazine moiety linked by an ethyl chain. Its chemical formula is , with a molecular weight of approximately 211.3 g/mol. The synthesis typically involves reactions that modify piperazine and cyclobutane structures to achieve the desired molecular configuration.
The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and neurological conditions.
Antiparkinsonian Potential
Research indicates that derivatives of this compound may act as dopamine agonists, offering therapeutic potential for conditions like Parkinson’s disease. Compounds in this class have shown promise in modulating dopaminergic signaling pathways, which are crucial in managing motor symptoms associated with Parkinson’s disease.
In Vitro Studies
In vitro studies are essential for understanding the binding affinities of this compound to various receptors. Preliminary findings suggest that this compound may exhibit activity at serotonin receptors, potentially leading to anxiolytic or antipsychotic effects.
Study Type | Findings |
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In Vitro Binding | Potential interaction with serotonin receptors |
Pharmacological Effects | Possible anxiolytic and antipsychotic properties |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structure of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide?
- Methodological Answer : The compound’s structure is confirmed using 1H-NMR to analyze proton environments (e.g., piperazine NH and cyclobutane CH2 groups) and 13C-NMR to resolve the carboxamide carbonyl and cyclobutane carbons. ESI-MS validates the molecular weight (e.g., observed vs. calculated m/z). For example, in related piperazine-carboxamide derivatives, 1H-NMR chemical shifts for piperazine protons appear at δ 2.5–3.5 ppm, while carboxamide carbonyls are observed at ~170 ppm in 13C-NMR. Discrepancies >0.1% in mass spectra warrant re-analysis .
Q. What receptor systems are commonly targeted by piperazine-ethyl-carboxamide derivatives?
- Methodological Answer : These compounds primarily target serotonin 5-HT1A and dopamine D3 receptors . For example, WAY-100635 (a cyclohexanecarboxamide analog) is a 5-HT1A antagonist with subnanomolar affinity (Ki = 0.2 nM). Radioligand binding assays using [3H]8-OH-DPAT or [3H]spiperone are standard for evaluating 5-HT1A/D2/D3 affinity. Competitive displacement curves (IC50) and Cheng-Prusoff equations calculate Ki values .
Q. What in vitro models are suitable for initial pharmacological evaluation?
- Methodological Answer : Use transfected cell lines (e.g., CHO-K1 or HEK-293 cells expressing human 5-HT1A or D3 receptors). Measure cAMP accumulation (5-HT1A: forskolin-induced cAMP inhibition) or radioligand displacement (e.g., [3H]WAY-100635 for 5-HT1A). For D3 receptors, [3H]PD128907 binding assays are recommended. Normalize data to reference agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve the chiral purity of this compound?
- Methodological Answer : Chiral purity is critical for receptor selectivity. Use Boc-protected intermediates (e.g., 1-(2-N-Boc-aminoethyl)piperazine) to prevent racemization during coupling. Final deprotection with HCl in EtOAc (1 atm H2, Pd/C catalyst) preserves stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA mobile phase) resolves enantiomers. For example, a study achieved >99% enantiomeric excess using these steps .
Q. What strategies address contradictory data in receptor binding affinity studies?
- Methodological Answer : Discrepancies in Ki values often arise from assay conditions (e.g., buffer pH, Mg2+ concentration) or radioligand choice . Standardize protocols using:
- Temperature : 25°C vs. 37°C (affects receptor-ligand kinetics).
- Radioligand specificity : Compare [3H]WAY-100635 (5-HT1A-selective) vs. [3H]spiperone (D2/D3-preferring).
- Membrane preparation : Use fresh tissue/cells to avoid receptor degradation. Validate findings with autoradiography or PET imaging (e.g., 18F-Mefway for 5-HT1A) .
Q. How to design an in vivo study to assess brain penetration and target engagement?
- Methodological Answer : Conduct biodistribution studies in rodents using radiolabeled compound (e.g., 11C or 18F isotopes). Measure brain-to-plasma ratios at 5, 15, and 30 min post-injection. Pair with ex vivo autoradiography to confirm target occupancy. For example, 18F-Mefway showed 5-HT1A-specific uptake in primate brains, validated by blocking with WAY-100635 .
Q. What computational approaches predict the binding mode to 5-HT1A receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures (PDB: 7E2Z) to model ligand-receptor interactions. Perform MD simulations (GROMACS) to assess stability of the ligand-receptor complex over 100 ns. QSAR models based on substituent effects (e.g., cyclobutane vs. cyclohexane ring size) predict affinity trends. Studies on D3 antagonists highlight the role of carboxamide orientation in binding pocket occupancy .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy?
- Methodological Answer : Poor in vivo efficacy despite high in vitro affinity may stem from low blood-brain barrier (BBB) penetration . Calculate LogP (optimal range: 2–4) and polar surface area (<90 Ų) to predict BBB permeability. Use PAMPA-BBB assays for empirical validation. If BBB penetration is adequate, evaluate metabolic stability (e.g., liver microsome assays) to identify rapid clearance .
Q. Experimental Design Tables
Parameter | 5-HT1A Binding Assay | D3 Binding Assay |
---|---|---|
Radioligand | [3H]8-OH-DPAT (1 nM) | [3H]PD128907 (0.5 nM) |
Incubation Time | 60 min at 25°C | 120 min at 37°C |
Reference Compound | WAY-100635 (IC50 = 1 nM) | SB-277011 (IC50 = 5 nM) |
Key Buffer | 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 | 50 mM HEPES, 1 mM EDTA, pH 7.4 |
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAAFAEQNSYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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